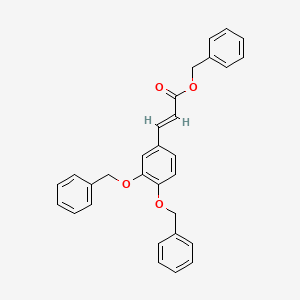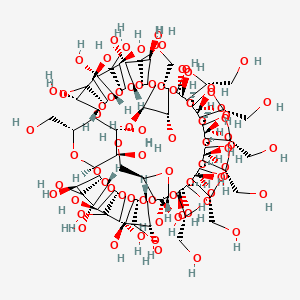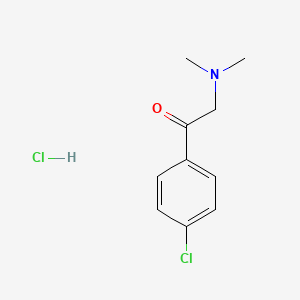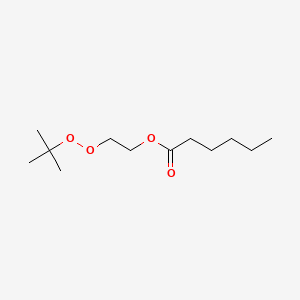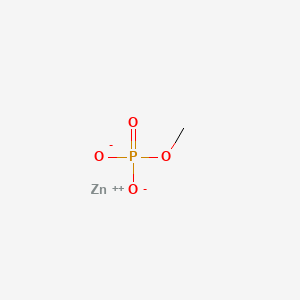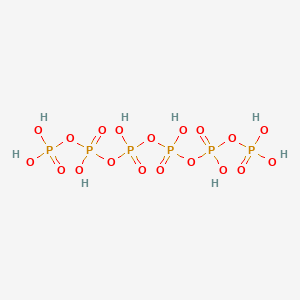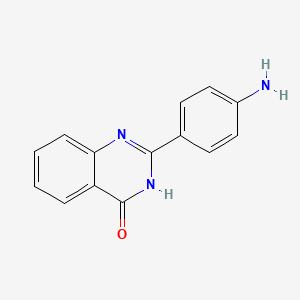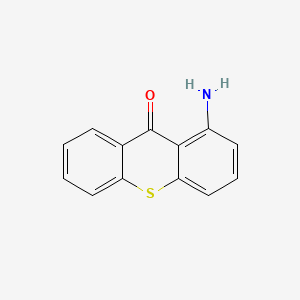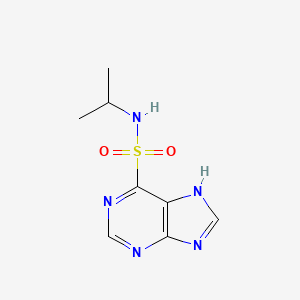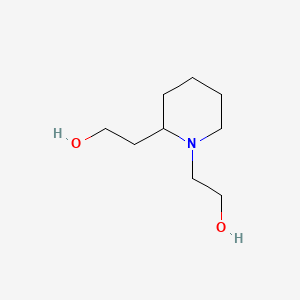
Piperidine-1,2-diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-1,2-diethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two ethanol groups attached to the piperidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,2-diethanol typically involves the reaction of piperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Piperidine+2Ethylene Oxide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic catalysts, which facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring. The reaction is typically conducted at elevated temperatures and pressures to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-1,2-diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine-1,2-diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: this compound derivatives have shown potential in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of piperidine-1,2-diethanol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including:
NF-κB Pathway: Inhibition of the NF-κB pathway, which plays a role in inflammation and cancer progression.
PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caspase-Dependent Pathway: Induction of apoptosis through the activation of caspases, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Piperidine-1,2-diethanol can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the ethanol groups.
Piperidine-1,2-diol: A similar compound with hydroxyl groups instead of ethanol groups.
Piperidine-1,2-diamine: A derivative with amine groups instead of ethanol groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of ethanol groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
84681-78-7 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-7-4-9-3-1-2-5-10(9)6-8-12/h9,11-12H,1-8H2 |
Clé InChI |
KEIMDCSRTSXXBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


